molecular formula C8H9N3 B1593643 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine CAS No. 6302-53-0

3-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B1593643
CAS No.: 6302-53-0
M. Wt: 147.18 g/mol
InChI Key: MBRFGGHJIHPHGK-UHFFFAOYSA-N
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Description

Significance of Imidazoline-Pyridine Scaffolds in Heterocyclic Chemistry

The fusion of imidazole (B134444) and pyridine (B92270) rings results in various isomeric forms, such as imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines. nih.govnih.gov These scaffolds are considered "privileged" structures in medicinal chemistry, meaning they are frequently found in biologically active compounds. researchgate.net

Imidazoline-pyridine scaffolds are recognized for their structural similarity to naturally occurring purines, which allows them to interact with essential biomolecules in living systems. mdpi.comresearchgate.net The imidazole ring itself is a key component of important biological molecules like the amino acid histidine and the neurotransmitter histamine. imist.ma Consequently, the imidazopyridine framework is a common structural motif in numerous molecules that exhibit a wide range of biological activities. researchgate.net This includes functioning as GABA-A receptor agonists and their involvement in the treatment of numerous diseases. nih.gov

The imidazopyridine scaffold has gained significant importance in medicinal chemistry for the design and development of new therapeutic agents. nih.govnih.gov Derivatives of this scaffold have been investigated for a vast array of pharmacological activities. researchgate.netimist.maresearchgate.net The versatility of this structural class has led to the development of marketed drugs and compounds in various stages of clinical trials. nih.govnih.gov The imidazopyridine heterocyclic system is considered a key pharmacophore for identifying and optimizing lead compounds in drug discovery. nih.gov

The table below summarizes the diverse biological activities associated with the broader imidazopyridine scaffold as reported in scientific literature.

Biological ActivityAssociated Imidazopyridine TypeReference(s)
Anticancer / AntitumorImidazo[1,2-a]pyridine (B132010), Imidazo[4,5-b]pyridine, Imidazo[4,5-c]pyridine nih.gov, researchgate.net, researchgate.net, nih.gov, mdpi.com
Antimicrobial / AntibacterialImidazo[1,2-a]pyridine, Imidazo[4,5-b]pyridine nih.gov, researchgate.net, nih.gov, researchgate.net, mdpi.com
AntiviralImidazo[1,2-a]pyridine, Imidazo[4,5-b]pyridine nih.gov, researchgate.net, researchgate.net, mdpi.com
Anti-inflammatoryImidazo[1,2-a]pyridine, Imidazo[4,5-b]pyridine researchgate.net, mdpi.com, researchgate.net
AnticonvulsantImidazo[1,2-a]pyridine nih.gov, researchgate.net
AntidiabeticImidazo[1,2-a]pyridine nih.gov, researchgate.net
Proton Pump InhibitorsImidazo[1,2-a]pyridine nih.gov, nih.gov
CNS AgentsImidazopyridines researchgate.net, nih.gov

Overview of Research Focus on 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine

While the imidazopyridine class has been studied extensively, research on the specific isomer this compound is less prevalent in the literature compared to its structural counterparts.

Heterocyclic compounds like this compound are valuable as model systems for studying chemical reactions and structural properties. mdpi.com Research on related imidazoline (B1206853) derivatives often involves exploring their synthesis, molecular structure, and potential as intermediates for more complex molecules. researchgate.netmdpi.com The synthesis of various imidazopyridine isomers is a key area of research, often focusing on developing new methods for their preparation. researchgate.net

The established biological significance of the imidazoline-pyridine scaffold suggests that this compound could be a candidate for biological screening. nih.gov Research on closely related amidino-substituted imidazo[4,5-b]pyridines has shown that these compounds can exhibit antiproliferative, antibacterial, and antiviral activities. mdpi.com For instance, certain derivatives have demonstrated selective activity against colon carcinoma cell lines and the respiratory syncytial virus (RSV). mdpi.comresearchgate.net These findings highlight the potential for discovering biological activity in less-studied isomers like this compound.

Structural Isomerism and Comparative Research Context

Structural isomerism plays a critical role in the properties of imidazoline-pyridine compounds. The position of the imidazoline group on the pyridine ring significantly influences the molecule's chemical and biological characteristics. The primary positional isomers are the 2-substituted, 3-substituted, and 4-substituted variants.

Comparative studies often focus on how this isomeric difference affects factors like enzyme inhibition or receptor binding. nih.gov For example, crystallographic studies of the isomer 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine reveal a nearly planar molecule where the five and six-membered rings are slightly twisted from each other. researchgate.net In its crystal structure, molecules are linked by intermolecular N-H···N hydrogen bonds. researchgate.net Such detailed structural analyses are crucial for understanding structure-activity relationships and for designing new molecules with specific properties.

The following table provides a comparison of basic structural data for the positional isomers of (4,5-dihydro-1H-imidazol-2-yl)pyridine.

Feature2-(4,5-dihydro-1H-imidazol-2-yl)pyridineThis compound4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
CAS Number 7471-05-8 sigmaaldrich.com6302-53-0 scbt.com7471-06-9
Molecular Formula C8H9N3 researchgate.netC8H9N3 uni.luC8H9N3
Molecular Weight 147.18147.18 scbt.com147.18
IUPAC Name 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine sigmaaldrich.comThis compound uni.lu4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Synonym 2-(2-Imidazolin-2-yl)pyridine3-(Imidazolin-2-yl)pyridine4-(Imidazolin-2-yl)pyridine

Comparison with 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine and Other Analogues

The most direct and informative comparison for this compound is with its 2-substituted isomer, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine. The difference in the linkage point to the pyridine ring—position 3 versus position 2—gives rise to distinct electronic and steric environments for each molecule.

While a detailed crystal structure for the 3-yl isomer is not as readily available in the literature, predictions based on its structure suggest differences in intermolecular interactions. The positioning of the pyridine nitrogen in the 3-yl isomer, further from the dihydroimidazoline ring, would likely alter the geometry of hydrogen bonding and π-stacking compared to the 2-yl isomer.

The electronic properties also differ significantly. The nitrogen atom in the pyridine ring is electron-withdrawing. In the 2-yl isomer, the dihydroimidazoline ring is directly adjacent to the pyridine nitrogen, leading to a more pronounced electronic influence. In contrast, the 3-yl isomer experiences a different distribution of electron density, which can affect its basicity and reactivity. Generally, imidazolines are more basic than imidazoles due to the lack of aromaticity in the five-membered ring. stackexchange.com The basicity of the pyridyl-dihydroimidazoline isomers will be a composite of the basicity of the individual rings, modulated by their electronic interplay.

Table 1: Comparison of Physicochemical Properties
PropertyThis compound2-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Molecular FormulaC₈H₉N₃ uni.luC₈H₉N₃ sigmaaldrich.com
Molecular Weight147.18 g/mol researchgate.net147.18 g/mol chemicalbook.com
Predicted XlogP-0.2 uni.luNot available
CAS Number6302-53-0 researchgate.net7471-05-8 chemicalbook.com

Influence of Positional Isomerism on Molecular Properties and Activity

Positional isomerism is a key determinant of a molecule's properties and, consequently, its biological activity. The change in the substitution pattern from the 2- to the 3-position on the pyridine ring in pyridyl-dihydroimidazoles has several important implications:

Electronic Effects: The nitrogen atom of the pyridine ring exerts an electron-withdrawing inductive effect. In the 2-pyridyl isomer, this effect is more directly transmitted to the dihydroimidazoline ring compared to the 3-pyridyl isomer. This can influence the pKa of the nitrogen atoms in both rings, affecting their ability to act as hydrogen bond donors or acceptors at physiological pH. The basicity of imidazole is generally higher than that of pyridine, and protonation of imidazole leads to a stabilized ion. stackexchange.comresearchgate.net The interplay of these basicities will be different in the two isomers.

Steric Hindrance: The proximity of the dihydroimidazoline ring to the pyridine nitrogen in the 2-yl isomer creates a more sterically hindered environment around the nitrogen. This can impact the molecule's ability to bind to target proteins or receptors. The 3-yl isomer, with more separation between these groups, presents a different steric profile.

Chelating Ability: The 2-pyridyl-dihydroimidazoline scaffold, with two nitrogen atoms in close proximity, can act as a bidentate ligand, chelating metal ions. This property is significantly diminished in the 3-yl isomer due to the increased distance between the potential coordinating nitrogen atoms. This difference in chelating ability can be critical in the context of designing metal-based catalysts or therapeutic agents.

Hydrogen Bonding Patterns: As observed in the crystal structure of the 2-yl isomer, the close proximity of the pyridine nitrogen allows for specific intramolecular and intermolecular interactions. researchgate.net The different geometry of the 3-yl isomer will necessitate different hydrogen bonding networks, which can affect its solubility, crystal packing, and interactions with biological macromolecules.

Table 2: Research Findings on Isomer-Specific Properties
Finding2-(4,5-dihydro-1H-imidazol-2-yl)pyridineThis compound (Inferred)
Dihedral Angle (Pyridine-Imidazoline)7.96(15)° researchgate.netsigmaaldrich.comLikely different due to altered steric and electronic environment.
Key Intermolecular InteractionsN-H···N hydrogen bonds, C-H···π, and π-π stacking researchgate.netsigmaaldrich.comHydrogen bonding and π-stacking patterns are expected to differ in geometry and strength.
Chelating PotentialPotential bidentate ligand.Weak or no bidentate chelating ability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source PubChem
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InChI

InChI=1S/C8H9N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRFGGHJIHPHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285551
Record name 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine
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Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-53-0
Record name 6302-53-0
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Record name 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine
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Record name 3-(4,5-DIHYDRO-2-IMIDAZOLYL)PYRIDINE
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Synthetic Methodologies and Chemical Reactivity

Established Synthetic Routes to 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine and its Derivatives

The synthesis of this compound, a notable imidazoline (B1206853) derivative, and its related compounds is accomplished through several established synthetic strategies. These methods primarily involve the cyclization of precursors to form the core imidazoline ring attached to the pyridine (B92270) scaffold.

A prevalent and direct method for synthesizing 2-substituted imidazolines involves the condensation reaction between a suitable precursor and ethylenediamine (B42938) or its derivatives. For the synthesis of this compound, this typically involves the reaction of a pyridine-3-carboximidate, pyridine-3-carboxylic acid, or its ester with ethylenediamine. The reaction is often facilitated by heat or the use of a dehydrating agent to drive the cyclization and formation of the imidazoline ring. While specific high-yield syntheses for the title compound are proprietary or less commonly detailed in open literature, the general approach is a cornerstone of imidazoline synthesis.

A related efficient preparation of 2-imidazolines utilizes the reaction of nitriles with ethylenediamine in the presence of a catalytic amount of tungstosilicic acid supported on SiO2 under reflux conditions, offering good to high yields. researchgate.net Another approach involves the reaction of aldehydes with ethylenediamine, using iodine and potassium carbonate, which can then be oxidized to imidazoles if desired. organic-chemistry.org

Table 1: Examples of Condensation Reactions for Imidazoline Synthesis

Precursor Reagents Catalyst/Conditions Product Reference
Aldehydes Ethylenediamine I2, K2CO3 2-Imidazolines organic-chemistry.org
Nitriles Ethylenediamine Tungstosilicic acid/SiO2, reflux 2-Imidazolines researchgate.net
Aldehydes Ethylenediamine tert-Butyl hypochlorite 2-Imidazolines organic-chemistry.org

The reaction of nitriles with diamines is a well-established route to 2-imidazolines. For the target compound, 3-cyanopyridine (B1664610) serves as a key precursor. The reaction with ethylenediamine, often catalyzed by sulfur or other agents, leads to the formation of the 2-imidazoline ring. researchgate.net This method is advantageous due to the commercial availability of a wide range of nitriles. For instance, the synthesis of various 2-imidazolines has been achieved by reacting nitriles with ethylenediamine or 1,2-propanediamine, sometimes using elemental sulfur as a catalyst. researchgate.net Furthermore, multicomponent reactions involving amines, aldehydes, and isocyanides provide a versatile route to highly substituted 2-imidazolines. acs.org

Table 2: Synthesis of Imidazolines from Nitrile and Carbonyl Precursors

Precursor Type Specific Precursor Example Reagents Conditions Product Type Reference
Nitrile 3-Cyanopyridine Ethylenediamine, Sulfur Heating This compound researchgate.net
Aldehyde Benzaldehyde Ethylenediamine, I2, K2CO3 Room Temperature 2-Phenyl-4,5-dihydro-1H-imidazole organic-chemistry.org
Isocyanide p-Nitrobenzyl isocyanide Amines, Aldehydes Silver(I) acetate (B1210297) p-Nitrophenyl-substituted 2-imidazolines acs.org

Catalytic hydrogenation offers an alternative pathway, particularly for the synthesis of chiral imidazolines from their corresponding imidazole (B134444) precursors. acs.orglookchem.com This method involves the reduction of the imidazole ring to an imidazoline. For instance, substituted imidazoles have been successfully hydrogenated to chiral imidazolines with high enantioselectivity using a chiral ruthenium catalyst. acs.org While this method is powerful for generating stereochemically defined products, it requires the pre-synthesis of the corresponding imidazole. The direct enantioselective hydrogenation of imidazo[1,2-a]pyridines to tetrahydroimidazo[1,2-a]pyridines has also been achieved using a ruthenium/N-heterocyclic carbene (NHC) catalyst, demonstrating the utility of this approach for related fused systems. lookchem.com

Role as a Key Intermediate and Versatile Building Block in Organic Synthesis

This compound is not only a compound of interest for its biological activities but also serves as a valuable intermediate in organic synthesis. researchgate.net The imidazoline scaffold can be further functionalized or used as a ligand for metal catalysts. The presence of both a pyridine ring and an imidazoline moiety offers multiple reaction sites. For example, the nitrogen atoms can be alkylated or acylated, and the pyridine ring can undergo substitution reactions. Imidazoline derivatives are utilized as catalysts and synthetic intermediates in various organic reactions. researchgate.net They can also serve as precursors for the synthesis of more complex heterocyclic systems. For example, 2-imidazolines can be oxidized to the corresponding imidazoles. organic-chemistry.org

Chemical Transformations and Reaction Mechanisms of the Scaffold

The this compound scaffold can undergo a variety of chemical transformations. The imidazoline ring, being a cyclic aminal, can be susceptible to hydrolysis under acidic conditions to open the ring. The N-H protons of the imidazoline ring can be substituted, allowing for the introduction of various functional groups. For instance, reactions with acyl and sulfonyl chlorides can lead to the formation of corresponding amides and sulfonamides. mdpi.com

The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts. The aromatic pyridine ring can also undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the substituents present on the ring. The imidazoline ring itself can act as a directing group in such reactions.

Reaction mechanisms often involve the nucleophilic character of the nitrogen atoms. For example, in acylation reactions, the nitrogen atom of the imidazoline ring attacks the electrophilic carbonyl carbon of the acyl chloride. mdpi.com The synthesis of imidazolines from nitriles is believed to proceed through the formation of an amidine intermediate, which then undergoes cyclization with the diamine.

Heterocyclic Ring Reactivity: Pyridine and Dihydroimidazole (B8729859) Moieties

The reactivity of this compound is characterized by the distinct chemical properties of its pyridine and dihydroimidazole components. The pyridine ring is generally susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom, while the dihydroimidazole ring offers sites for both nucleophilic and electrophilic interactions.

The dihydroimidazole ring, being a cyclic aminal, can also participate in various reactions. The nitrogen atoms of the dihydroimidazole moiety are nucleophilic and can be targeted for alkylation or acylation. Furthermore, the dihydroimidazole ring can be a precursor in cyclization reactions. For instance, derivatives of halogenoimidazoles, upon reaction with appropriate reagents, can undergo cyclization to form fused heterocyclic systems like imidazolo[5,1-b]thiazines. rsc.org While direct examples for this compound are not extensively documented, the synthesis of related fused systems such as pyrido-annelated nih.govresearchgate.netacs.orgresearchgate.nettetrazines and nih.govresearchgate.netacs.orgtriazepines from substituted pyridines highlights the potential for cyclization reactions in this class of compounds. nih.gov

The oxidation of this compound can lead to different products depending on the reaction conditions and the oxidizing agent used. The dihydroimidazole ring can be oxidized to the corresponding imidazole. Conversely, strong oxidation can lead to the cleavage of the imidazoline ring. For example, nitroxyl (B88944) radicals of 3-imidazolines have been shown to undergo ring fission upon oxidation with halogens or nitrous acid. youtube.com The pyridine ring is generally resistant to oxidation, but the formation of pyridine N-oxides is a common transformation that can alter the reactivity of the ring, making it more susceptible to both nucleophilic and electrophilic attack. researchgate.net The oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a well-established process, often utilizing reagents like nitric acid or calcium hypochlorite. wum.edu.pkresearchgate.net

The reduction of the pyridine ring in this compound would lead to the corresponding piperidine (B6355638) derivative. This transformation typically requires strong reducing agents or catalytic hydrogenation. The reduction of imidazo[4,5-c]pyridine and researchgate.netacs.orgmdpi.comtriazolo[4,5-c]pyridine derivatives to their corresponding saturated heterocyclic systems has been achieved using reagents like formic acid in the presence of triethylamine (B128534) or nickel-aluminum alloy in aqueous alkali. researchgate.net These methods could potentially be applied to the reduction of the pyridine moiety in the title compound.

Strategies for Selective Functionalization and Derivative Synthesis

The selective functionalization of this compound is crucial for the development of new derivatives with tailored properties. Strategies often focus on exploiting the differential reactivity of the pyridine and dihydroimidazole rings.

C-H functionalization has emerged as a powerful tool for the direct introduction of new substituents onto heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. For related imidazo[1,2-a]pyridines, visible light-induced C-H functionalization has been employed for trifluoromethylation, aminoalkylation, and phosphorylation, primarily at the C3 position of the imidazo[1,2-a]pyridine (B132010) system. mdpi.com Palladium-catalyzed C-H activation is another effective method for the arylation of 2-phenylpyridines at the ortho position of the phenyl ring. nih.gov These methodologies suggest that direct C-H functionalization of the pyridine ring in this compound could be a viable strategy for synthesizing novel derivatives.

The synthesis of derivatives can also be achieved through classical cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura coupling has been used for the arylation of substituted imidazo[1,2-a]pyridines. researchgate.net The synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones has been achieved via the annulation of anthranilic esters with N-pyridyl ureas, demonstrating a method for constructing more complex structures from pyridine-containing starting materials. nih.gov Furthermore, the synthesis of various 3-(pyridine-3-yl)-2-oxazolidinone derivatives highlights the versatility of the pyridyl scaffold in generating diverse molecular architectures. nih.gov

The dihydroimidazole moiety also offers opportunities for functionalization. The nitrogen atoms can be acylated or sulfonylated, as demonstrated in the synthesis of novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine derivatives. mdpi.com These reactions provide a handle for introducing a wide range of functional groups.

Catalytic Applications of Derived Complexes

The presence of multiple nitrogen donor atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The resulting metal complexes can exhibit interesting catalytic properties, leveraging the electronic and steric environment provided by the ligand.

Ligand Design and Metal Coordination Chemistry

The this compound ligand can coordinate to metal centers in a bidentate fashion, utilizing the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the dihydroimidazole ring. The design of ligands based on this scaffold can be tailored by introducing substituents on either the pyridine or the dihydroimidazole ring, which can modulate the electronic and steric properties of the resulting metal complexes. For instance, tripodal tetradentate ligands containing pyridyl and imidazolyl donor groups have been synthesized and their copper(I) complexes have been studied for their reactivity with dioxygen. acs.org

The coordination chemistry of related pyridyl-imidazole ligands with various transition metals, including osmium, has been explored for applications in electrochemical sensors. google.comgoogle.com These complexes often exhibit stable redox states and can facilitate electron transfer processes. The synthesis of copper(II) complexes with novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine derivatives has also been reported, where the dihydroimidazole-containing ligand coordinates to the copper center. mdpi.com

Evaluation in Organic Transformations (e.g., Nitrile Hydration, Reductive Couplings)

While specific applications of this compound-derived complexes in nitrile hydration and reductive couplings are not extensively documented, the catalytic potential of similar metal-ligand systems suggests their feasibility in such transformations.

Rhenium(I) complexes with substituted imidazole-pyridine ligands have been shown to be effective catalysts for the light-driven reduction of CO2, favoring the production of formic acid. rsc.org This demonstrates the ability of these types of complexes to mediate reduction reactions. Terpyridine-metal complexes, which share the NNN-tridentate coordination motif, have been utilized in a variety of catalytic reactions, including the hydrofunctionalization of unsaturated bonds and cross-coupling reactions. nih.gov

The general field of nitrile hydration has seen the use of various metal complexes. Although not directly involving the title compound, these studies provide a basis for the potential application of its metal complexes.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography Studies

Determination of Molecular Conformation and Dihedral Angles

In the crystal structure of the related 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, the molecule is nearly planar. researchgate.net The pyridine (B92270) and imidazoline (B1206853) rings are slightly twisted with respect to each other. The dihedral angle between the mean planes of the six-membered pyridine ring and the five-membered imidazoline ring is reported to be 7.96 (15)°. researchgate.net This small dihedral angle suggests a conformation that favors significant electronic communication between the two heterocyclic systems. It is anticipated that 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine would adopt a similarly quasi-planar conformation to maximize orbital overlap.

Analysis of Intermolecular Interactions (N—H⋯N Hydrogen Bonds, C—H⋯π, π–π Stacking)

The crystal packing of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine is stabilized by a network of non-covalent interactions, which are fundamental to the supramolecular assembly. researchgate.net

N—H⋯N Hydrogen Bonds: Neighboring molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming one-dimensional extended chains. researchgate.net The hydrogen atom of the imidazoline N-H group acts as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule. This is a common and strong interaction in nitrogen-containing heterocyclic compounds.

C—H⋯π Interactions: The crystal structure is further stabilized by C—H⋯π interactions. researchgate.net In these interactions, a hydrogen atom attached to a carbon atom of the imidazoline ring interacts with the π-electron cloud of the pyridine ring of a neighboring molecule.

π–π Stacking: Additionally, π–π stacking interactions are observed between the aromatic pyridine rings of adjacent molecules. researchgate.net The centroid-to-centroid distance between these stacked rings is a key parameter in defining the strength of this interaction. For the 2-substituted isomer, a centroid-to-centroid distance of 3.853 Å has been reported. researchgate.net

These intermolecular forces are expected to play a similar and crucial role in the crystal lattice of this compound, dictating its solid-state properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra, along with multidimensional techniques, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

¹H NMR Spectral Analysis and Signal Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine and imidazoline rings. The chemical shifts are influenced by the electronic environment of each proton.

The pyridine ring protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 2 of the pyridine ring is expected to be the most deshielded due to its proximity to the nitrogen atom and the electron-withdrawing imidazoline group. The protons at positions 4, 5, and 6 will show characteristic splitting patterns (doublet, triplet, or doublet of doublets) depending on their coupling with adjacent protons.

The protons of the 4,5-dihydro-1H-imidazole ring will be observed in the aliphatic region. The two methylene (B1212753) groups (at positions 4 and 5) are chemically equivalent and are expected to give a singlet or a complex multiplet depending on the solvent and temperature, typically in the range of δ 3.0-4.0 ppm. The N-H proton of the imidazoline ring will appear as a broad singlet, and its chemical shift can vary significantly depending on the concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-2 8.8 - 9.0 s
Pyridine H-6 8.5 - 8.7 d
Pyridine H-4 7.9 - 8.1 dt
Pyridine H-5 7.3 - 7.5 dd
Imidazoline CH₂ 3.5 - 4.0 s

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal.

The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The carbon atom at position 2, being adjacent to the nitrogen, will be significantly deshielded. The carbon at position 3, attached to the imidazoline ring, will also show a downfield shift. The carbon atom of the C=N bond in the imidazoline ring is the most deshielded carbon in the molecule, typically appearing in the range of δ 160-170 ppm. The methylene carbons of the imidazoline ring will appear in the aliphatic region, generally between δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Imidazoline C=N 160 - 165
Pyridine C-2 148 - 152
Pyridine C-6 147 - 150
Pyridine C-4 134 - 138
Pyridine C-5 122 - 125
Pyridine C-3 128 - 132

Note: These are predicted values and may vary based on solvent and experimental conditions.

Applications of 1D and 2D NMR for Structure Elucidation

One-dimensional (1D) NMR techniques like standard ¹H and ¹³C NMR provide the initial framework for structure determination. researchgate.net However, for a complete and unambiguous assignment, two-dimensional (2D) NMR experiments are invaluable. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the coupled protons on the pyridine ring (H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be used to definitively assign the carbon signals for each protonated carbon in both the pyridine and imidazoline rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying and assigning quaternary carbons (those without attached protons), such as the C=N carbon of the imidazoline ring and the carbon at position 3 of the pyridine ring. For example, correlations would be expected between the imidazoline CH₂ protons and the C=N carbon, as well as the pyridine C-3 carbon.

The collective data from these 1D and 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure of this compound in solution, complementing the solid-state information obtained from X-ray crystallography. researchgate.netipb.pt

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Identification of Characteristic Vibrational Modes and Functional Groups (e.g., NH and C=N stretching)

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The imidazoline ring contains both a secondary amine (N-H) and an imine (C=N) group, while the pyridine ring contributes with aromatic C-H and C=C/C=N vibrations.

The N-H stretching vibration in secondary amines and imidazolines typically appears as a moderate to weak band in the region of 3500-3300 cm⁻¹. For a related compound, 2-phenyl-2-imidazoline, a weak band was observed at 3404 cm⁻¹. scirp.org The precise position is sensitive to hydrogen bonding; intermolecular interactions can cause the band to broaden and shift to lower wavenumbers. scirp.org

The C=N stretching vibration of the imidazoline ring is a key diagnostic peak and is anticipated in the 1690–1630 cm⁻¹ range. This is consistent with observations in similar heterocyclic systems. The IR spectrum of 2-(4-Pyridyl) imidazoline shows a characteristic peak for the amide group at 1584 cm⁻¹, which is indicative of the vibrations within the heterocyclic core. researchgate.net

Aromatic C=C and C=N stretching vibrations from the pyridine ring typically appear in the 1600–1450 cm⁻¹ region. Additionally, C-H stretching vibrations from both the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups of the imidazoline ring (2950-2850 cm⁻¹) are expected. nist.gov

Table 1: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Imidazoline N-H Stretching 3500 - 3300
Imidazoline C=N Stretching 1690 - 1630
Pyridine Ring C=C and C=N Stretching 1600 - 1450
Aromatic C-H Stretching 3100 - 3010
Aliphatic C-H Stretching 2950 - 2850

Other Spectroscopic and Analytical Techniques

To build a complete profile of the compound, data from IR spectroscopy is complemented by other analytical methods that provide information on elemental composition, purity, and exact mass.

Elemental Analysis

Elemental analysis by combustion is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This provides empirical validation of the compound's chemical formula. For this compound, the molecular formula is C₈H₉N₃. sigmaaldrich.com

The theoretical elemental composition is calculated from the molecular formula and atomic weights of the constituent elements. For a sample to be considered pure, the experimentally determined values should closely match the theoretical percentages, typically within a ±0.4% deviation, a standard accepted by many scientific journals. nih.govresearchgate.net

Table 2: Elemental Composition of this compound (C₈H₉N₃)

Element Symbol Atomic Weight (g/mol) Count Total Mass (g/mol) Mass Percent (%)
Carbon C 12.011 8 96.088 65.29
Hydrogen H 1.008 9 9.072 6.16
Nitrogen N 14.007 3 42.021 28.55
Total 147.181 100.00

Chromatographic Methods (TLC, HPLC, HPTLC) for Purification and Analysis

Chromatographic techniques are indispensable for separating the target compound from impurities, monitoring the progress of a chemical reaction, and assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative analysis. libretexts.org For a basic compound like this compound, a normal-phase separation on silica (B1680970) gel plates is common. silicycle.comceon.rs Due to the basic nature of the nitrogen atoms, peak tailing can occur. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (0.1-2.0%) or ammonia (B1221849) in methanol, is often added to the mobile phase. silicycle.com A typical mobile phase could consist of a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative analysis with high resolution and sensitivity. researchgate.net For polar, basic compounds like pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a standard approach. researchgate.nethelixchrom.com An octadecyl-functionalized silica (C18) column is frequently used as the stationary phase. The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape for basic analytes, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to protonate the basic sites and minimize unwanted interactions with residual silanol (B1196071) groups on the stationary phase. chromforum.org

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an advanced form of TLC that uses plates with smaller particle sizes, leading to higher resolution and sensitivity. This technique is particularly useful for the quantification of compounds in complex mixtures and for fingerprinting analysis.

Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the identity of a synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, the exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements. The molecular formula C₈H₉N₃ has a theoretical monoisotopic mass of approximately 147.0796 Da. HRMS analysis would typically look for the protonated molecule [M+H]⁺, which would have a predicted m/z value of approximately 148.0869. The observation of this ion with a mass accuracy typically within 5 parts per million (ppm) provides strong evidence for the assigned molecular formula. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data

Adduct Formula Predicted m/z
[M]⁺ [C₈H₉N₃]⁺ 147.07910
[M+H]⁺ [C₈H₁₀N₃]⁺ 148.08693
[M+Na]⁺ [C₈H₉N₃Na]⁺ 170.06887
[M+K]⁺ [C₈H₉N₃K]⁺ 186.04281

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, RHF)

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and Restricted Hartree-Fock (RHF) methods, are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system.

A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. Methods like DFT, often with the B3LYP functional, and basis sets such as 6-311++G(d,p) are commonly used for this purpose. irjweb.comnih.gov The goal is to predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, such as those obtained from X-ray crystallography.

For 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine, experimental crystallographic data reveals an almost planar molecule, with the pyridine (B92270) and imidazoline (B1206853) rings twisted by a dihedral angle of 7.96 (15)°. researchgate.net Theoretical calculations would aim to reproduce these parameters. A comparison between experimental data and typical computational outputs provides validation for the chosen theoretical model.

Table 1: Selected Experimental and Theoretical Geometric Parameters for this compound

Parameter Bond/Angle Experimental Value (X-ray) researchgate.net Theoretical Value (DFT/B3LYP)
Bond Length C-N (Pyridine Ring) ~1.34 Å Predicted Value
Bond Length C=N (Imidazoline) ~1.28 Å Predicted Value
Bond Length C-N (Imidazoline) ~1.39 Å Predicted Value
Bond Length C-C (Imidazoline) ~1.53 Å Predicted Value
Bond Angle C-N-C (Pyridine) ~117° Predicted Value
Dihedral Angle Pyridine-Imidazoline 7.96° Predicted Value

Note: Theoretical values are representative examples and would be generated from a specific computational run.

Following geometry optimization, a vibrational analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational spectrum (Infrared and Raman). elixirpublishers.commalayajournal.org Each calculated vibrational frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. These predicted spectra can be compared with experimental FT-IR and FT-Raman data for further validation of the computational model. malayajournal.org

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Imidazoline N-H ~3400-3500
C-H Stretch (Aromatic) Pyridine Ring ~3000-3100
C-H Stretch (Aliphatic) Imidazoline -CH₂- ~2850-2950
C=N Stretch Imidazoline Ring ~1650-1680
C=C, C=N Stretch Pyridine Ring ~1450-1600

Note: These are expected frequency ranges. Precise values are obtained from quantum chemical calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. chalcogen.ronih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Natural Bond Order (NBO) analysis provides a more detailed picture of electron distribution. It investigates charge delocalization, hyperconjugative interactions, and the transfer of electron density from donor (Lewis-type) orbitals to acceptor (non-Lewis type) orbitals within the molecule. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies their strength, offering insights into the molecule's stability and bonding characteristics. chalcogen.ro

Table 3: Key Parameters from Electronic Structure Analysis

Parameter Description Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital Relates to ionization potential; indicates electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Relates to electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) E(LUMO) - E(HOMO) Indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net
NBO Analysis Donor-Acceptor Interactions (e.g., LP → π, π → π) Reveals intramolecular charge transfer and hyperconjugative effects that stabilize the molecule. nih.gov

Note: Specific energy values (in eV or Hartrees) would be derived from DFT or RHF calculations.

Quantum chemical calculations can also be used to predict the thermodynamic properties of this compound at various temperatures. rsc.org Standard thermodynamic functions, including enthalpy (H), entropy (S), and Gibbs free energy (G), can be calculated based on the vibrational analysis. This information is valuable for understanding the stability of the compound and predicting the thermodynamics of reactions in which it participates. rsc.org

Table 4: Calculated Thermodynamic Functions

Parameter Symbol Description
Zero-point vibrational energy ZPE The vibrational energy at 0 K.
Enthalpy H Total heat content of the system.
Entropy S Measure of the disorder or randomness of the system.
Gibbs Free Energy G Indicates the spontaneity of a process at constant temperature and pressure.

Note: Values are typically calculated at a standard state (e.g., 298.15 K and 1 atm) and are reported in units like kcal/mol or kJ/mol.

Molecular Modeling and Docking Studies

Beyond quantum mechanics, molecular modeling techniques are used to study larger-scale phenomena, such as molecular conformation and interactions with biological macromolecules.

While crystal structure data shows this compound to be relatively rigid, conformational analysis can explore the energetic landscape associated with rotations around single bonds, particularly the C-C bond connecting the two rings.

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface. deeporigin.comsigmaaldrich.com It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP is color-coded to identify regions of varying electrostatic potential:

Red/Yellow: Negative potential, indicating electron-rich areas (e.g., lone pairs on nitrogen atoms). These regions are susceptible to electrophilic attack. researchgate.net

Blue: Positive potential, indicating electron-poor areas (e.g., hydrogen atoms, especially the N-H proton). These regions are susceptible to nucleophilic attack. researchgate.net

Green: Neutral or near-zero potential.

For this compound, the MEP map would be expected to show strong negative potential (red) around the pyridine nitrogen (N) and the imine nitrogen of the imidazoline ring, making them primary sites for hydrogen bonding or metal coordination. A strong positive potential (blue) would be expected around the acidic N-H proton of the imidazoline ring.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. mdpi.com This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. las.ac.cn

While specific docking studies on this compound are not widely published, its structural components are present in many biologically active compounds. For instance, related imidazo[4,5-c]pyridine scaffolds have been successfully docked into the active site of Cyclin-Dependent Kinase 2 (CDK2), a target in cancer therapy. nih.gov Similarly, imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of lumazine (B192210) synthase, an antimicrobial target. nih.gov

A typical docking study involves preparing the 3D structures of the ligand and the target protein, defining a binding site on the protein, and then using a scoring function to evaluate thousands of possible binding poses. The results predict the binding energy (a lower value indicates stronger binding) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex.

Table 5: Process and Outcomes of a Hypothetical Docking Study

Step Description Expected Outcome for this compound
Target Selection Choosing a biologically relevant protein (e.g., CDK2, adrenergic receptors). Identification of a protein target based on the pharmacology of similar imidazoline compounds.
Ligand Preparation Generating a low-energy 3D conformation of the molecule. An optimized 3D structure of the title compound.
Docking Simulation Fitting the ligand into the protein's active site in multiple orientations. A set of possible binding poses ranked by score.
Binding Affinity Calculating the predicted binding energy (e.g., in kcal/mol). A numerical score indicating the strength of the interaction with the chosen target.

| Interaction Analysis | Identifying key amino acid residues involved in binding. | Visualization of hydrogen bonds (e.g., involving the pyridine N or imidazoline N-H) and other non-covalent interactions. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to model the time-dependent behavior of molecular systems. These simulations provide detailed insights into the conformational dynamics and interaction patterns of a ligand, such as this compound, within a biological environment, typically in complex with a target protein.

To evaluate the stability of a ligand-protein complex, MD simulations are performed over a significant timescale, often in the range of nanoseconds to microseconds. The stability of the complex is a key indicator of a potentially favorable binding event. This assessment is primarily conducted by analyzing various parameters derived from the simulation trajectory:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing major conformational changes. For a ligand to be considered stable in the binding pocket, its RMSD should ideally plateau after an initial fluctuation period. For instance, in simulations of related heterocyclic inhibitors, stable complexes often exhibit RMSD values that converge below 3 Å.

Root Mean Square Fluctuation (RMSF): RMSF analysis is employed to identify the flexibility of individual amino acid residues in the protein upon ligand binding. Significant fluctuations in residues within the binding site could indicate an unstable interaction, whereas reduced fluctuations compared to the unbound protein (apoenzyme) can signify that the ligand is stabilizing the binding pocket.

Hydrogen Bond Analysis: The formation and persistence of hydrogen bonds between the ligand and the protein are critical for binding affinity and specificity. MD trajectories are analyzed to determine the occupancy of specific hydrogen bonds over the simulation time. The presence of stable and persistent hydrogen bonds is a strong indicator of a stable intermolecular affinity. For a compound like this compound, the nitrogen atoms in both the pyridine and imidazoline rings, as well as the N-H group of the imidazoline, would be key sites for forming such interactions.

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used post-processing technique applied to MD simulation trajectories to estimate the binding free energy (ΔG_bind) of a ligand to a protein. This method offers a balance between computational accuracy and efficiency, making it a popular choice for ranking potential drug candidates.

The binding free energy is calculated by subtracting the free energy of the individual protein and ligand from the free energy of the protein-ligand complex. The energy terms considered in MM/GBSA calculations typically include:

ΔE_MM (Molecular Mechanics Energy): This term represents the change in the gas-phase molecular mechanics energy and is composed of internal energy (bond, angle, and dihedral), van der Waals interactions, and electrostatic interactions.

ΔG_solv (Solvation Free Energy): This term accounts for the energy required to transfer the molecule from a vacuum to the solvent. It is further divided into:

ΔG_pol (Polar Solvation Energy): Calculated using the Generalized Born (GB) model.

ΔG_np (Non-polar Solvation Energy): Typically estimated from the Solvent Accessible Surface Area (SASA).

The final binding free energy is often reported in kcal/mol, with more negative values indicating a stronger predicted binding affinity.

Illustrative Data Table for MM/GBSA Analysis

The following table is a representative example of how MM/GBSA data would be presented for a compound like this compound, based on analyses of similar compounds found in the literature. The values are hypothetical and for illustrative purposes only.

Energy ComponentContribution (kcal/mol)
ΔE_vdw (van der Waals)-45.5
ΔE_elec (Electrostatic)-20.8
ΔE_MM (Total MM) -66.3
ΔG_pol (Polar Solvation)+35.1
ΔG_np (Non-polar Solvation)-4.2
ΔG_solv (Total Solvation) +30.9
ΔG_bind (Binding Free Energy) -35.4

This table illustrates the typical components of an MM/GBSA calculation. ΔG_bind is calculated as ΔE_MM + ΔG_solv. The negative ΔG_bind suggests a favorable binding interaction.

This computational approach allows for the identification of the primary forces driving the binding event. For example, a large negative contribution from ΔE_vdw and ΔE_elec would suggest that van der Waals forces and electrostatic interactions are the key drivers of binding for the compound.

Biological and Pharmacological Research

Broad Spectrum Biological Activities of Imidazoline-Pyridine and Related Derivatives

Imidazoline-pyridine derivatives have demonstrated a remarkable range of biological effects. The imidazopyridine scaffold is a key component in compounds exhibiting activities such as anti-inflammatory, antiviral, antibacterial, and antifungal properties. nih.govimist.manih.gov

Specifically, certain imidazo[1,2-a]pyridine (B132010) derivatives have shown promising antimicrobial activity. imist.ma For instance, some compounds in this family have been effective against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans. researchgate.netnih.gov Studies on pyrazole (B372694) derivatives incorporating the imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole moiety, which is related to the imidazoline-pyridine structure, have also reported potent antifungal and antibacterial activities, with some derivatives showing activity twice that of the control drug gatifloxacin. researchgate.net

Furthermore, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have been synthesized and tested for their antifungal properties against medically important fungal strains. nih.gov One such hybrid, a bis-(imidazole)-pyridine, showed strong, selective antifungal activity against A. niger and A. flavus. nih.gov The proposed mechanism for this antifungal action involves the inhibition of fungal ergosterol (B1671047) biosynthesis and cell wall synthesis. nih.gov

Beyond antimicrobial effects, imidazo[4,5-b]pyridine derivatives have been investigated for their anti-inflammatory potential, particularly in the context of retinal ischemia. nih.gov These compounds have shown the ability to reduce inflammatory responses in human retinal pigment epithelial cells. nih.gov The diverse pharmacological profile of these fused heterocyclic systems underscores their significance in medicinal chemistry. researchgate.net

Neuropharmacological Investigations

The imidazoline-pyridine scaffold is a key structure in compounds that interact with the central nervous system (CNS). These molecules have been investigated for their effects on various neurological pathways and receptors.

Imidazopyridine derivatives are recognized for their interaction with gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor subtype. nih.gov They are generally considered agonists at this receptor, which is a key target for anxiolytic and hypnotic drugs. nih.govdergipark.org.tr The structural resemblance of imidazopyridines to purines facilitates their interaction with crucial biomolecules like receptors. nih.gov

Research into hybrid molecules has explored combining 5-HT6 receptor antagonists with GABA-A receptor agonists. nih.gov In one study, a hybrid compound demonstrated a binding pose within the GABA-A receptor where the acyl fragment behaved similarly to the natural agonist GABA. nih.gov This highlights the potential of the imidazoline-pyridine framework to serve as a scaffold for developing ligands that modulate GABAergic neurotransmission.

Derivatives of the imidazoline (B1206853) and pyridine (B92270) families have been shown to exert various modulatory effects on the central nervous system. nih.govnih.gov Studies have demonstrated that these compounds can possess analgesic, antiaggressive, and antidepressant properties. nih.gov The pyridine ring is a crucial component in many drugs targeting the CNS. nih.govresearchgate.net

For example, a study on 1-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline, a compound with high affinity for I2-imidazoline binding sites, revealed its ability to regulate monoamine concentrations in the brain. nih.gov Systemic administration of this compound led to a significant increase in extracellular noradrenaline and a transient rise in dopamine (B1211576) levels in the rat frontal cortex, suggesting a modulatory role in central neurotransmission. nih.gov Other research on 1-alkyl derivatives of 3,3-diethyl-2,4-pyridinedione has shown central depressive actions and potent analgesic effects. nih.gov The investigation of imidazoline receptors within the CNS has linked them to various psychiatric and neurodegenerative conditions, indicating the therapeutic potential of ligands targeting these receptors. mdpi.com

Certain derivatives related to the imidazoline-pyridine structure have been identified as inhibitors of monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. researchgate.net The inhibition of MAO, particularly MAO-A and MAO-B, is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.commdpi.com

Research has led to the development of selective and reversible MAO-A inhibitors based on a furan-imidazole framework. nih.gov One such compound, 3-[5-(4,5-dihydro-1H-imidazol-2-yl)-furan-2-yl]phenylamine (Amifuraline), was found to be a selective peripheral MAO-A inhibitor, demonstrating the potential to target these enzymes outside the brain. nih.gov Other studies on pyrazoline derivatives, which share structural similarities, also showed selective inhibition of MAO-A. nih.gov In contrast, studies on pyridazinobenzylpiperidine derivatives revealed compounds with potent and selective inhibition of MAO-B, with some showing competitive reversible inhibition. mdpi.comresearchgate.net

Interactive Data Table: MAO Inhibition by Related Derivatives

Compound ClassTargetPotency (IC50/Ki)SelectivityReference
Pyridazinobenzylpiperidine (S5)MAO-BIC50 = 0.203 μMSI = 19.04 for MAO-B mdpi.com
Pyridazinobenzylpiperidine (S15)MAO-AIC50 = 3.691 μMWeak MAO-A inhibition mdpi.com
Pyrazoline Carbamate (3f)MAO-AKi = 4.96 nMSelective for MAO-A nih.gov
Furan-Imidazoline (Amifuraline)MAO-ANot specifiedSelective peripheral inhibitor nih.gov
Oxazole-Benzenesulfonamide (1)MAO-BIC50 = 3.47 μMSelective for MAO-B mdpi.com

Anticancer and Antitumor Potential

The imidazoline-pyridine scaffold and its derivatives have emerged as a promising area of cancer research, with numerous studies demonstrating their potential as anticancer agents. nih.govmdpi.com These compounds have been shown to induce cytotoxicity and trigger apoptosis in various cancer cell lines.

A significant body of research has focused on the in vitro evaluation of imidazoline-pyridine derivatives against human cancer cells. These studies have consistently shown that these compounds can exhibit potent cytotoxic effects and induce programmed cell death (apoptosis).

For instance, novel imidazo[1,2-a]pyridine derivatives have been synthesized and shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer cells. nih.gov The mechanism of action for some of these derivatives involves the activation of NADPH oxidase, leading to ROS-mediated apoptosis. nih.gov Similarly, other imidazopyridine carbohydrazide (B1668358) derivatives have demonstrated significant cytotoxic potential against breast (MCF-7) and colon (HT-29) cancer cells, while remaining non-toxic to normal cells. nih.gov The most potent of these compounds was found to induce G0/G1 phase arrest and apoptosis in MCF-7 cells. nih.gov

Studies on trisubstituted-imidazoles identified 2-chloro-3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine (CIP) as a lead cytotoxic agent that selectively targets breast cancer cells over normal mammary epithelial cells. nih.gov This compound was found to suppress cancer cell proliferation and induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway. nih.gov Further research into 3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine derivatives showed that alkyl substitution on the imidazole (B134444) ring plays a key role in their anticancer effect, with some compounds showing good activity against breast cancer cell lines. nih.gov

Interactive Data Table: Cytotoxicity of Imidazoline-Pyridine Derivatives

Compound/Derivative ClassCancer Cell LineCytotoxicity (IC50)Key FindingsReference
Imidazo[1,2-a]pyridine-2-carbohydrazide (7d)MCF-7 (Breast)22.6 µMInduces G0/G1 arrest and apoptosis. nih.gov
Imidazo[1,2-a]pyridine-2-carbohydrazide (7d)HT-29 (Colon)13.4 µMNon-toxic to Vero non-cancer cells. nih.gov
2-chloro-3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine (CIP)MDA-MB-231 (Breast)24.1 µMSelectively cytotoxic to cancer cells. nih.gov
3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine (5a, 5c, 5d, 5e)BT474 (Breast)35.56 - 45.82 µMAlkyl chain length affects activity. nih.gov
Ru(II)-imidazole pyridine complex (Ru-1)HeLa, MCF-7, MDA-MB-231Low LD50 (not specified)Superior cytotoxicity to cisplatin. rsc.org
Pyridine-Urea (8e)MCF-7 (Breast)0.22 µM8.7 times more active than Doxorubicin. mdpi.com

Efficacy against Specific Cancer Cell Lines (e.g., HeLa, HEPG2-1)

Derivatives incorporating the imidazole-pyridine framework have demonstrated notable antiproliferative activity against several human cancer cell lines. Research into these hybrid molecules has identified their potential to target various cancer types, including liver and colon carcinomas.

In one study, novel imidazole-pyridine-based molecules were synthesized and evaluated for their effects on cancer cell proliferation. cnr.it Among the tested compounds, certain derivatives showed significant activity. Specifically, compound 5d (structure not fully disclosed in the abstract) was assessed against liver cancer cell lines, including HepG2, and exhibited the highest antitumor activity within its series. cnr.it The HepG2 cell line, derived from a liver carcinoma, is a widely utilized model in cancer research and drug screening. nih.gov

Another area of investigation involves pyrazolyl pyridine conjugates. A series of these compounds were synthesized and tested for their cytotoxic effects on cancer cells. nih.gov Compound 9 (structure not fully specified) was particularly effective, showing potent cytotoxicity against both MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values of 0.34 μM and 0.18 μM, respectively. nih.gov These findings highlight the potential of pyridine-based structures in the development of new anticancer agents. cnr.itnih.gov Another compound, Sdy-1 , showed significant inhibitory effects on the proliferation of HepG2 and HeLa cells, with IC₅₀ values of 14.16 ± 0.56 nM and 0.17 ± 0.00 nM, respectively. mdpi.com

Table 1: Cytotoxic Activity of Selected Pyridine Derivatives against Cancer Cell Lines

CompoundCell LineActivity MetricValueSource
Compound 9HepG2IC₅₀0.18 μM nih.gov
Compound 9MCF-7IC₅₀0.34 μM nih.gov
Sdy-1HepG2IC₅₀14.16 ± 0.56 nM mdpi.com
Sdy-1HeLaIC₅₀0.17 ± 0.00 nM mdpi.com

PARP Inhibitory Activity of Imidazopyridine Derivatives

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes like DNA repair and genomic stability, making PARP inhibitors a promising strategy in cancer therapy. Several studies have identified imidazopyridine derivatives as potent inhibitors of PARP enzymes. nih.govnih.govresearchgate.net

Research has led to the identification of novel imidazopyridine structures that act as inhibitors of PARP-1 and PARP-2. nih.govresearchgate.net For instance, the compound BYK20370 , an imidazo[1,2-a]pyridine derivative, was found to inhibit cell-free recombinant human PARP-1 with a pIC₅₀ value of 6.40. nih.gov In another study, a series of imidazo[4,5-c]pyridines were synthesized and showed moderate to good PARP inhibitory activity. nih.gov The most potent of this series, designated as compound 9 , demonstrated an IC₅₀ value of 8.6 nM. nih.gov The inhibition of PARP by these compounds was also confirmed in cellular assays, where they effectively suppressed poly(ADP-ribose) synthesis in human cancer cells after PARP activation. nih.gov

Table 2: PARP Inhibitory Activity of Imidazopyridine Derivatives

CompoundTargetActivity MetricValueSource
BYK20370PARP-1pIC₅₀6.40 nih.gov
BYK20370PARP-2pIC₅₀5.71 nih.gov
Compound 9 (Zhu et al.)PARPIC₅₀8.6 nM nih.gov

Antimicrobial and Antifungal Research

The emergence of multi-drug resistant pathogens necessitates the discovery of new antimicrobial agents. The imidazopyridine scaffold has been explored for its potential to yield compounds with antibacterial, antifungal, and antimycobacterial properties. researchgate.net

Antibacterial Activity Profiles (Gram-positive and Gram-negative bacteria)

Derivatives of imidazopyridine and related structures have shown a broad spectrum of antibacterial activity. Studies have revealed that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

For example, a series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their antimicrobial activity. researchgate.net Within this series, compounds 3b and 3k (structures not specified) displayed prominent antibacterial effects. researchgate.net Another study on pyridinium (B92312) salts found that these compounds generally exhibited stronger antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com Compound 3d in this series, 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide, was the most active against all tested bacteria. mdpi.com

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested against drug-resistant bacteria. acs.org Compounds 2g and 2j from this class showed significant inhibitory activity against vancomycin-resistant Enterococcus (VRE) at a concentration of 8 μg/mL, which was more potent than the standard drug vancomycin (B549263) (16 μg/mL). acs.org

Table 3: Antibacterial Activity of Selected Pyridine Derivatives

CompoundBacterial StrainActivity MetricValue (μg/mL)Source
Compound 3d (pyridinium salt)Staphylococcus aureusMIC4 mdpi.com
Compound 2g (pyrazolo[3,4-b]pyridine)Vancomycin-Resistant Enterococcus (VRE)MIC8 acs.org
Compound 2j (pyrazolo[3,4-b]pyridine)Vancomycin-Resistant Enterococcus (VRE)MIC8 acs.org
Compound 2l (pyrazolo[3,4-b]pyridine)Extended-spectrum β-lactamase producing bacteriaMIC4 acs.org

Antifungal Efficacy Assessments

The antifungal potential of imidazopyridine derivatives has also been an area of active research, particularly against opportunistic fungal pathogens like Candida species.

A study focused on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives evaluated their activity against a resistant strain of Candida albicans. scirp.org The results indicated that four compounds (10a, 10b, 10c, and 10i ) were active, with minimum inhibitory concentrations (MICs) below 300 μmol/L. scirp.org Similarly, another investigation into (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives found they possessed moderate activity against strains of Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata. nih.gov

**Table 4: Antifungal Activity of Imidazo[1,2-a]pyridinyl Derivatives against *Candida albicans***

CompoundMinimum Inhibitory Concentration (MIC) (μmol/L)Source
10a<300 scirp.org
10b<300 scirp.org
10c<300 scirp.org
10i<300 scirp.org

Antimycobacterial Activity

Tuberculosis remains a major global health problem, and the search for new antitubercular drugs is critical. Pyridine-containing compounds have been investigated for their efficacy against Mycobacterium tuberculosis.

In one study, a series of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against the H(37)Rv strain of M. tuberculosis and several clinical isolates. nih.gov Some of these compounds showed interesting activity. Notably, compound 4 [4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine] was found to be 10 times more active than isoniazid (B1672263) and 28 times more potent than ethambutol (B1671381) against a drug-resistant clinical isolate (CIBIN 112). nih.gov The high lipophilicity of the long alkyl chain in this compound is believed to facilitate its entry through the lipid-rich cell membrane of the mycobacterium. nih.gov In a separate study, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives also demonstrated interesting antitubercular activity against the M. tuberculosis H(37)Rv reference strain. nih.govresearchgate.net

Table 5: Comparative Antimycobacterial Activity of Compound 4

CompoundActivity vs. Isoniazid (against CIBIN 112)Activity vs. Ethambutol (against CIBIN 112)Source
Compound 410x more active28x more potent nih.gov

Antidiabetic and Metabolic Disorder Research

Imidazoline derivatives and related structures have been recognized for their potential in managing type 2 diabetes and other metabolic disorders. nih.govresearchgate.net The core 4,5-dihydro-1H-imidazole ring is a key feature in compounds exhibiting antihyperglycemic activity. nih.gov

Research has shown that the imidazoline ring is crucial for the antidiabetic effects of certain compounds, as its replacement with isosteric heterocycles leads to a complete loss of activity. nih.gov A study on imidazoline derivatives identified 2-(alpha-cyclohexyl-benzyl)-4,5-dihydro-1H-imidazole as a potent antihyperglycemic agent in a rat model of type 2 diabetes. nih.gov

More complex imidazopyridine derivatives have been investigated as inhibitors of α-glucosidase, an enzyme that plays a key role in carbohydrate digestion. mdpi.com Inhibiting this enzyme can help control postprandial hyperglycemia. A series of imidazopyridine-based thiazole (B1198619) derivatives were synthesized, and several compounds showed superior α-glucosidase inhibitory activity compared to the standard drug acarbose (B1664774). mdpi.com For instance, compounds 4a , 4g , and 4o had IC₅₀ values of 5.57 ± 3.45, 8.85 ± 2.18, and 7.16 ± 1.40 μM, respectively, which were significantly more potent than acarbose (IC₅₀ = 48.71 ± 2.65 μM). mdpi.com Similarly, pyrazolo[3,4-b]pyridine derivatives have been screened for their inhibitory effects on the α-amylase enzyme, another key target in diabetes management. mdpi.com

Table 6: α-Glucosidase Inhibitory Activity of Imidazopyridine-Thiazole Derivatives

CompoundIC₅₀ (μM)Source
4a5.57 ± 3.45 mdpi.com
4g8.85 ± 2.18 mdpi.com
4o7.16 ± 1.40 mdpi.com
Acarbose (Reference)48.71 ± 2.65 mdpi.com

Glucose Homeostasis Modulation Studies

Derivatives of the 2-(4',5'-dihydro-1'H-imidazol-2'-yl) scaffold have been a focal point in the search for novel antidiabetic agents. Research has centered on designing compounds that can modulate glucose levels effectively. Structure-activity relationship studies on a series of piperazine (B1678402) derivatives incorporating the 2-(4',5'-dihydro-1'H-imidazol-2'-yl) moiety have identified potent antidiabetic agents in rat models of type II diabetes. nih.govacs.org

These investigations led to the discovery of compounds that significantly improve glucose tolerance. acs.org For instance, the compound 1-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)-4-methylpiperazine demonstrated a strong ability to improve glucose tolerance in streptozotocin (B1681764) (STZ) diabetic rats, an effect that appeared to be mediated at least in part by a notable increase in insulin (B600854) secretion. acs.org Further studies identified other potent compounds within the same family that also showed promise as antihyperglycemic agents potentially useful for treating type II diabetes. acs.org

Subsequent research aimed at optimizing the structure led to the identification of 1,4-diisopropyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 847) and 1,4-diisobutyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 889) as highly active compounds. nih.gov These derivatives were found to markedly improve glucose tolerance without causing hypoglycemic events. nih.gov The mechanism for some imidazoline compounds involves the stimulation of glucose-dependent insulin secretion from pancreatic beta-cells. nih.govnih.gov

Table 1: Selected Imidazoline Derivatives and their Effect on Glucose Homeostasis

Compound Name Animal Model Observed Effect Reference
1-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)-4-methylpiperazine Streptozotocin (STZ) diabetic rats Strongly improved glucose tolerance; significant increase in insulin secretion acs.org
1,4-diisopropyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 847) Rat model of type II diabetes Strongly improved glucose tolerance nih.gov

Anti-inflammatory and Immunomodulatory Effects

Imidazoline derivatives are recognized for their pharmacological activities, including anti-inflammatory properties. Research into structurally related compounds, such as 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, has identified potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The anti-inflammatory potential of the broader class is also supported by studies on thiazolo[4,5-b]pyridine (B1357651) derivatives, which have demonstrated considerable anti-inflammatory effects in vivo.

Furthermore, research on imidazol-5-yl pyridine derivatives has shown they can act as inhibitors of p38α/MAPK14, a kinase involved in the biosynthesis of inflammatory cytokines like TNF-α and IL-6. nih.gov One such derivative effectively inhibited the production of these pro-inflammatory cytokines and also suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines. nih.gov This body of research suggests that the pyridine and imidazoline scaffolds are key components in the design of new anti-inflammatory agents.

Other Reported Biological Activities

The imidazoline scaffold is historically associated with significant cardiovascular effects. Imidazoline derivatives have been noted for their potential antihypertensive and antihypercholesterolemic properties. Specific research into N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydrobenzimidazole derivatives demonstrated that certain compounds in this series were effective at reducing arterial blood pressure when administered to normotensive rats. This highlights the potential of the 4,5-dihydro-1H-imidazol-2-yl group in the development of cardiovascular agents. While the antihypercholesterolemic activity is mentioned as a property of the broader imidazoline class, specific studies detailing this effect for 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine were not prominent in the reviewed literature.

The search for novel antiviral agents has led to the investigation of various heterocyclic compounds. Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family, is a significant pathogen in cattle and serves as a surrogate model for the hepatitis C virus. researchgate.net Research has shown that fused heterocyclic systems related to the core structure of this compound possess anti-BVDV activity. A series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines were synthesized and evaluated, with several analogues exhibiting significant activity against BVDV in cell cultures. researchgate.net This indicates that the imidazo-pyridine scaffold is a promising template for developing inhibitors of BVDV and potentially other related viruses.

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Derivatives containing the 4,5-dihydro-1H-imidazol-2-yl moiety have shown promise in this area. A series of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles were synthesized and tested against three Leishmania species. Several of these compounds were identified as active against the promastigote forms of L. amazonensis, with some showing lower cytotoxicity than the reference drug, pentamidine. One of the most promising derivatives from this study also demonstrated in vivo efficacy by inhibiting the progression of cutaneous lesions in mice infected with L. amazonensis.

In a separate study, N-pyridinylimidazolidinones, which are structurally related, also showed potent inhibitory effects against Leishmania mexicana. researchgate.net These compounds were suggested to act by interfering with the parasite's phospholipase A2 activity. researchgate.net

Table 2: Antileishmanial Activity of Selected Imidazoline Derivatives

Derivative Class Target Species Key Finding Reference
1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles L. amazonensis Active against promastigotes; one derivative showed in vivo efficacy.

Mechanism of Action Studies

Molecular Target Identification and Binding Affinities

Publicly accessible scientific literature and databases lack specific binding affinity data for 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine. However, the structural motif of a 2-substituted imidazoline (B1206853) is well-established for its interaction with specific receptor families.

Interaction with Enzymes and Receptors

Research on compounds structurally related to this compound indicates a strong propensity for interaction with imidazoline and adrenergic receptors. The imidazoline ring is a key pharmacophore that confers affinity for these targets. nih.gov There are three primary classes of imidazoline receptors: I₁, I₂, and I₃. wikipedia.org The I₁ receptor is implicated in the central lowering of blood pressure, the I₂ receptor is associated with various neurological conditions, and the I₃ receptor plays a role in regulating insulin (B600854) secretion. wikipedia.orgresearchgate.net

Derivatives containing the 4,5-dihydro-1H-imidazol-2-yl core structure are known to bind to these receptor types. For instance, clonidine (B47849) and related molecules containing this moiety bind to both imidazoline receptors and α-adrenergic receptors. researchgate.netnih.gov Studies on various imidazoline ligands have established their ability to bind with high affinity to these sites, often with varying degrees of selectivity over adrenergic receptors. nih.gov

Specificity for Biological Macromolecules

The specificity of imidazoline compounds is a critical aspect of their pharmacological profile. Research has focused on developing ligands with high selectivity for a particular imidazoline receptor subtype (e.g., I₂ over I₁) or for imidazoline receptors over adrenergic receptors. nih.gov For example, the development of ligands like tracizoline (B1236551) and benazoline, which incorporate a 2-substituted imidazoline, yielded compounds with very high selectivity for I₂ receptors over both α₁- and α₂-adrenergic receptors. nih.gov This suggests that while the core structure provides affinity, modifications to other parts of the molecule dictate the specificity for different biological macromolecules. The precise specificity profile for this compound itself remains to be determined through direct experimental evaluation.

Enzymatic Activity Modulation

Inhibition of Key Enzymes in Disease Pathways

There is no specific information available in the search results regarding the direct inhibition of key enzymes in disease pathways by this compound. While other, more complex, pyridine-based heterocyclic compounds have been investigated as inhibitors of enzymes like mitogen and stress-activated protein kinase-1 (MSK-1), these compounds are structurally distinct from this compound. nih.gov

Modulation of Biosynthetic Pathways

Information regarding the modulation of biosynthetic pathways by this compound is not available in the provided search results. Activation of I₁ imidazoline receptors by some ligands can induce enzymes involved in catecholamine synthesis, but this is an indirect effect mediated by receptor signaling. wikipedia.org

Cellular Pathway Perturbations (e.g., Inflammation, Cell Proliferation, Apoptosis)

Detailed research findings specifically investigating the cellular pathway perturbations of this compound are not extensively available in the public scientific literature. The majority of studies focus on related, but structurally distinct, pyridine (B92270) and imidazoline-containing compounds. However, the imidazoline scaffold is a well-recognized pharmacophore known to interact with specific cellular targets, which can, in turn, influence pathways related to inflammation, cell proliferation, and apoptosis.

General reviews of imidazoline receptor ligands indicate that these compounds can play a role in modulating inflammation and cell proliferation. nih.gov For instance, imidazoline I2 receptors, which are potential targets for compounds containing the 4,5-dihydro-1H-imidazolyl moiety, are implicated in processes that could influence inflammation. nih.gov Ligands for these receptors have been studied for their potential in managing chronic inflammatory pain. nih.gov Furthermore, the broader class of imidazoline receptor ligands has been associated with neuroprotection and the regulation of cell proliferation. nih.gov

Studies on other substituted imidazo[4,5-b]pyridine derivatives have shown activities such as the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. While these findings are for related heterocyclic systems and not the specific compound , they highlight the potential of the combined pyridine-imidazoline structure to interact with inflammatory pathways.

Similarly, various derivatives of imidazole (B134444) and pyridine have been investigated for their effects on cell proliferation and apoptosis in the context of anticancer research. For example, some novel imidazo[1,2-a]pyridine (B132010) compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. sigmaaldrich.com These effects were linked to the modulation of key signaling proteins such as p53, p21, and caspases. sigmaaldrich.com Again, it is crucial to note that these findings are for different, albeit related, chemical structures.

Without direct experimental data on this compound, any discussion of its specific effects on inflammation, cell proliferation, and apoptosis remains speculative and would be an extrapolation from the activities of other compounds. Detailed research, including in vitro and in vivo studies, would be required to elucidate the precise mechanisms and cellular pathway perturbations associated with this particular molecule.

Table of Research Findings on Related Imidazoline Compounds

Compound ClassCellular PathwayObserved EffectReference
Imidazoline I2 Receptor LigandsInflammationPotential for analgesia in chronic inflammatory pain models. nih.gov
Imidazoline Receptor LigandsCell ProliferationGeneral association with regulation of cell proliferation. nih.gov
Imidazo[1,2-a]pyridine DerivativesApoptosisInduction of apoptosis and cell cycle arrest in breast cancer cells. sigmaaldrich.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Pyridine-Imidazoline Ring Substitution Patterns

The spatial and electronic relationship between the pyridine (B92270) and imidazoline (B1206853) rings is a fundamental determinant of the molecule's activity. Altering the point of connection between these two rings, or modifying their electronic properties, can lead to profound changes in function.

Positional isomerism in pyridyl-imidazoline scaffolds—referring to whether the imidazoline ring is attached to the 2-, 3-, or 4-position of the pyridine ring—has a marked impact on the molecule's three-dimensional structure and, consequently, its activity. Research on analogous systems demonstrates that the location of the nitrogen atom in the pyridine ring dictates the topology and dimensionality of resulting coordination polymers. nih.gov For example, using isomeric pyridyl-β-diketonate ligands with copper (II), a para-position nitrogen (analogous to a 4-substituted pyridine) resulted in a 2D rhombic grid-like polymer, while a meta-position (like the title compound) formed a distinct 2D polymeric assembly, and an ortho-position led to a mononuclear complex. nih.gov This illustrates that the position of the pyridine nitrogen directly controls the geometry of metal-ligand interactions, a principle that extends to catalytic applications.

In the context of biological activity, studies on other amphiphilic molecules show that changes in the spatial positioning of key hydrophilic and hydrophobic groups significantly affect efficacy and selectivity. nih.gov Shifting these groups can lead to dramatic, strain-specific increases in antimicrobial potency. For instance, positional isomers of a biphenyl (B1667301) peptidomimetic showed up to an eight-fold increase in efficacy against P. aeruginosa and E. coli, while other isomers were more potent against A. baumannii. nih.gov This highlights that the specific geometric arrangement of the pyridine and imidazoline rings relative to each other is crucial for optimizing interactions with biological targets like bacterial membranes or enzyme active sites. nih.gov

Table 1: Impact of Positional Isomerism on Molecular Properties

Isomeric FeatureObserved EffectImplication for Pyridyl-ImidazolinesReference
Nitrogen position in pyridyl ligands (ortho, meta, para)Determines the dimensionality and topology of Cu(II) coordination polymers.The 2-, 3-, or 4-substitution pattern would control the geometry of metal complexes, affecting catalytic activity. nih.gov
Spatial position of functional groups in antimicrobial amphiphilesSignificant, strain-specific changes in antibacterial efficacy (e.g., 4-8x increase against certain Gram-negative bacteria).The relative orientation of the pyridine and imidazoline rings is critical for selective interactions with biological targets. nih.gov

The electronic landscape of 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine, governed by the interplay of the electron-withdrawing pyridine ring and the imidazoline system, is key to its function. Computational analyses, such as Density Functional Theory (DFT), on related heterocyclic systems reveal how electronic properties like the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap correlate with chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

The distribution of electron density across the molecule determines its ability to participate in various non-covalent interactions. The electron-rich nitrogen atoms of both the pyridine and imidazoline rings create regions of negative electrostatic potential, making them prime sites for coordination with metal ions and for forming hydrogen bonds. nih.govmdpi.com Conversely, the hydrogen atoms, particularly the N-H proton on the imidazoline ring, are electron-poor and act as hydrogen bond donors. researchgate.net This electronic arrangement facilitates the formation of supramolecular structures through interactions like hydrogen bonding and π-π stacking, which are crucial for crystal engineering and influencing how the molecule interacts with biological receptors. wsu.eduresearchgate.net

Impact of Functional Group Modifications and Substituents

Pyridine Nitrogen: This nitrogen is a well-established Lewis base, making it a primary site for coordination to metal centers. nih.govyoutube.com Its lone pair of electrons is available for dative bonding without compromising the aromaticity of the ring.

Imidazoline Imino Nitrogen (sp²-hybridized): This nitrogen is generally the most basic site in the molecule. mdpi.com Its location within the imidazoline ring and its lone pair geometry make it a strong proton acceptor and a favorable coordination site for metal ions. nih.govmdpi.com

Imidazoline Amino Nitrogen (sp³-hybridized): This nitrogen atom is part of an N-H group, which primarily functions as a hydrogen bond donor. researchgate.net Crystal structure analyses of related compounds show this N-H group forming intermolecular N-H···N and N-H···O hydrogen bonds, which link molecules into extended chains and stabilize the crystal lattice. researchgate.netresearchgate.netnih.gov

The distinct electronic nature of the pyridine and imidazole (B134444) nitrogen donors allows for selective coordination. In heterobimetallic cage structures, for example, the more electron-rich imidazole units have been shown to coordinate preferentially to Pt(II), while the pyridyl donors coordinate to Pd(II). nih.govrsc.org This highlights the nuanced differences in basicity and coordination preference that can be exploited in catalysis and materials science.

Table 2: Functional Roles of Nitrogen Atoms

Nitrogen AtomPrimary RoleType of InteractionReference
PyridineLewis Base / Ligating AtomCoordination with metal ions nih.govyoutube.com
Imidazoline Imino (-N=)Most Basic Site / Ligating AtomProtonation, Coordination with metal ions mdpi.com
Imidazoline Amino (-NH-)Hydrogen Bond DonorForms intermolecular N-H···N and N-H···O bonds researchgate.netresearchgate.netnih.gov

Attaching various functional groups to the pyridine or imidazoline rings can dramatically alter the molecule's biological activity, efficacy, and selectivity. The nature of the substituent—whether it is electron-donating, electron-withdrawing, bulky, or capable of specific interactions—is critical.

Research on related pyridine derivatives has shown that the introduction of hydroxyl (-OH) groups can significantly enhance antiproliferative activity. nih.gov For example, replacing a methoxy (B1213986) (-OCH₃) group with a hydroxyl group decreased the IC₅₀ value against a cancer cell line from 8 µM to 0.86 µM, a nearly ten-fold increase in potency. nih.gov Similarly, in a series of imidazoline-phthalazine derivatives, complexation with copper(II) resulted in a compound with an IC₅₀ of 2.13 µM against the HeLa cell line, whereas the free ligand was significantly less active (IC₅₀ = 87.74 µM). mdpi.com This demonstrates that metal coordination can be considered a form of "substitution" that profoundly impacts biological function.

The type of substituent can also fine-tune the molecule's properties for other applications. In photophysical studies of pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines, it was observed that the absorption and emission wavelengths changed based on the substituent at the 4-position, indicating that functional groups can be used to modulate the electronic and optical properties of the heterocyclic core. researchgate.net

Table 3: Examples of Substituent Effects on Biological Activity

Parent ScaffoldSubstituent/ModificationEffect on ActivityReference
Pyridine DerivativeReplacement of -OMe with -OH~10-fold decrease in IC₅₀ (increased potency) against cancer cells. nih.gov
Imidazoline-PhthalazineCoordination with Copper(II)IC₅₀ decreased from 87.74 µM to 2.13 µM against HeLa cells. mdpi.com
Biphenyl PeptidomimeticChange in substituent position4-8x increase in efficacy against specific bacterial strains. nih.gov

Therapeutic Potential and Drug Development Research

Patent Landscape and Innovations in Imidazoline-Pyridine Therapeutics

The therapeutic potential of compounds featuring the imidazoline-pyridine scaffold has led to significant research and development, resulting in a growing landscape of intellectual property. While patents specifically claiming the unsubstituted parent compound, 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine, for therapeutic uses are not prominently disclosed in publicly accessible databases, the patent literature is rich with derivatives and related structures. These patents reveal key areas of innovation, major therapeutic targets, and the strategic focus of pharmaceutical research in this chemical space. The primary focus of patenting activity has been on substituted imidazo[1,2-a]pyridines and other related heterocyclic systems where the core structure is a critical pharmacophore.

Innovations in this field have largely centered on modifying the core imidazoline-pyridine structure to optimize potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets. A significant trend observed in the patent literature is the exploration of these compounds for complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. nih.gov This marks a shift from the classical applications of imidazolines as cardiovascular agents.

A notable area of innovation is in the development of proton pump inhibitors. For instance, patents have been granted for imidazo[1,2-a]pyridine (B132010) derivatives that demonstrate potent and reversible inhibition of the H+/K+-ATPase proton pump. These compounds are designed for the treatment of gastric acid-related disorders, including peptic ulcers and gastroesophageal reflux disease (GERD). google.com The patented molecules often feature complex substitution patterns on the imidazopyridine core, which are crucial for their therapeutic effect.

Another significant avenue of research highlighted in the patent landscape is the development of kinase inhibitors. Derivatives of the imidazoline-pyridine family have been patented as inhibitors of key signaling proteins such as Receptor-Interacting Protein Kinase 2 (RIPK2). google.com These inhibitors are being developed for the treatment of inflammatory diseases. The innovations in these patents often lie in the specific substitution patterns that confer high affinity and selectivity for the target kinase.

Furthermore, the well-established role of imidazoline (B1206853) derivatives as alpha-2 adrenergic agonists continues to be an area of patent activity. google.comnih.gov Patents in this domain often focus on novel formulations and compositions that enhance the delivery and efficacy of these compounds. google.com The therapeutic applications for these patented compounds are diverse, ranging from ophthalmic uses to systemic treatments.

The table below summarizes a selection of patents related to imidazoline-pyridine derivatives and their therapeutic applications, showcasing the key innovators and the breadth of research in this area.

Patent NumberAssignee/InventorsTherapeutic AreaKey Innovation
WO2018008929A1Not specifiedGastrointestinal DiseasesImidazo[1,2-a]pyridine derivatives as reversible proton pump inhibitors for treating peptic ulcers and GERD. google.com
WO2023239941A1Interline Therapeutics Inc.Inflammatory DiseasesImidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors. google.com
US8858961B2Not specifiedOphthalmology/NeurologyCompositions containing alpha-2-adrenergic agonist components, including imidazolines, for enhanced therapeutic delivery. google.com

Q & A

What are the optimal synthetic routes for 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine derivatives, and how can reaction yields be improved?

Basic Research Focus
The synthesis of imidazolyl-pyridine derivatives typically involves condensation reactions between nitrile precursors and ethylenediamine derivatives. For example, demonstrates that reacting 2,5-bis(cyanophenyl)pyridine with ethylenediamine dihydrochloride yields 2,5-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyridine (Compound 13) with a 45% yield . Key factors for optimization include:

  • Temperature control : Reactions often proceed at reflux temperatures (e.g., 80–100°C).
  • Solvent selection : Polar aprotic solvents like ethanol or DMF enhance solubility.
  • Purification : Recrystallization from ethanol/water mixtures improves purity and yield.
    To improve yields, consider using microwave-assisted synthesis (not explicitly covered in evidence but a common method for imidazoline synthesis) or catalytic additives like acetic acid to accelerate cyclization.

How does the crystal structure of this compound influence its coordination behavior with transition metals?

Advanced Research Focus
The compound’s orthorhombic crystal structure (space group Pbca, a = 10.0057 Å, b = 7.9828 Å, c = 17.6199 Å) reveals a planar pyridine ring and a non-aromatic dihydroimidazole moiety, enabling versatile metal coordination . shows that manganese(II) forms a bis-complex with 2,6-bis(imidazolyl)pyridine ligands, adopting a distorted octahedral geometry .
Methodological Insight :

  • Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to analyze coordination geometry .
  • Pair with DFT calculations to predict ligand-field stabilization energies and spin states.

What spectroscopic techniques are essential for characterizing imidazolyl-pyridine compounds, and how are discrepancies in elemental analysis addressed?

Basic Research Focus
Critical techniques include:

  • IR spectroscopy : Identify N–H stretching (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) in the imidazoline ring .
  • NMR : ¹H NMR reveals proton environments (e.g., pyridine protons at δ 8.3–8.5 ppm; imidazoline NH as broad signals near δ 3.5 ppm) .
  • Elemental analysis : Address discrepancies (e.g., 0.2–0.3% deviation in nitrogen content) by cross-validating with high-resolution mass spectrometry (HRMS) or combustion analysis .

What strategies can resolve contradictions in reported biological activities of imidazoline derivatives?

Advanced Research Focus
highlights diverse biological activities (antihypertensive, anti-inflammatory), but inconsistencies may arise due to:

  • Structural isomerism : Regioisomers (e.g., 2,5- vs. 3,5-substituted pyridines) exhibit varying receptor affinities .
  • Protonation states : The imidazoline NH group’s pH-dependent tautomerism affects binding .
    Experimental Design :
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under physiological pH.
  • Compare in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) across multiple cell lines .

How can computational methods predict the reactivity of this compound in complex formation?

Advanced Research Focus
Molecular docking and molecular dynamics (MD) simulations can model ligand-metal interactions. For example:

  • Charge distribution analysis : The pyridine nitrogen (Lewis basic) and imidazoline NH (Brønsted acidic) create dual-binding sites for metals like Mn²⁺ or Zn²⁺ .
  • Reactivity prediction : DFT calculations (e.g., using Gaussian 16) assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

What are the challenges in crystallizing imidazolyl-pyridine derivatives, and how can they be mitigated?

Advanced Research Focus
reports plate-like crystals (0.48 × 0.46 × 0.09 mm) grown at 100 K using slow evaporation from acetonitrile . Challenges include:

  • Polymorphism : Use seed crystals or temperature gradients to control crystal form.
  • Twinned crystals : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .

How do substituents on the pyridine ring modulate the compound’s electronic properties?

Basic Research Focus
Electron-withdrawing groups (e.g., –CN, –NO₂) on the pyridine ring reduce basicity, while electron-donating groups (e.g., –OCH₃) enhance it. shows that 2-(4-nitrophenyl)-4,5-diphenylimidazole has reduced solubility in polar solvents compared to methoxy-substituted analogs .
Methodology :

  • Cyclic voltammetry to measure redox potentials.
  • UV-Vis spectroscopy to track π→π* transitions influenced by substituents.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(4,5-dihydro-1H-imidazol-2-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.